2-Fluoro-3,4-dihydroxybenzaldehyde
Overview
Description
2-Fluoro-3,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and hydroxyl groups at the 3- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,4-dihydroxybenzaldehyde typically involves the fluorination of 3,4-dihydroxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluoro-3,4-dihydroxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 2-fluoro-3,4-dihydroxybenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-3,4-dihydroxybenzoic acid.
Reduction: 2-Fluoro-3,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,4-dihydroxybenzaldehyde involves its interaction with cellular components. In biological systems, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth, making it a potential antifungal and antibacterial agent. The molecular targets include enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2,4-Dihydroxybenzaldehyde: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.
3,5-Difluorobenzaldehyde: Contains two fluorine atoms, which significantly alters its chemical behavior compared to 2-Fluoro-3,4-dihydroxybenzaldehyde.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. Its ability to disrupt cellular redox systems makes it a valuable compound for research in medicinal chemistry and microbiology.
Properties
IUPAC Name |
2-fluoro-3,4-dihydroxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJXZKBYNBTYPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343935 | |
Record name | 2-Fluoro-3,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-95-2 | |
Record name | 2-Fluoro-3,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.